molecular formula C13H8ClFO3 B6399137 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% CAS No. 1261972-65-9

5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95%

Cat. No. B6399137
CAS RN: 1261972-65-9
M. Wt: 266.65 g/mol
InChI Key: GDGQDYXDCOUZQL-UHFFFAOYSA-N
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Description

5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid (5C3F2HPA) is a synthetic compound primarily used in scientific research. It is a white crystalline solid with a molecular weight of 298.57 g/mol and a melting point of 181-182 °C. 5C3F2HPA is a versatile compound that can be used in a variety of laboratory experiments.

Scientific Research Applications

5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used to study the structure and function of enzymes, to study the effects of drugs on the body, and to study the effects of environmental toxins on living organisms. Additionally, 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% can be used to study the biochemical and physiological effects of various compounds on living organisms.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound binds to certain enzymes in the body, which then leads to changes in the activity of those enzymes. Additionally, it is believed that 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% may act as an inhibitor of certain enzymes, which could lead to changes in the activity of those enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% are not yet fully understood. However, it is believed that the compound may affect the activity of certain enzymes, which could lead to changes in the metabolism of certain compounds. Additionally, 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% may affect the activity of certain hormones and neurotransmitters, which could lead to changes in the body’s response to certain stimuli.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% in laboratory experiments include its low cost, its availability, and its stability. Additionally, 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% is a relatively safe compound, which makes it an ideal choice for laboratory experiments. The main limitation of using 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% in laboratory experiments is its lack of specificity. 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% has the potential to bind to and affect multiple enzymes and hormones, which could lead to unexpected results.

Future Directions

Future research on 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% should focus on further understanding its mechanism of action, exploring its potential applications in drug development, and studying its effects on various biochemical and physiological processes. Additionally, further research should be done to explore the advantages and limitations of using 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% in laboratory experiments. Finally, future research should focus on developing new methods for synthesizing 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% in order to make it more accessible and cost-effective.

Synthesis Methods

5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-3-fluorobenzoic acid with 2-hydroxy-5-fluorophenol in the presence of a base catalyst, such as sodium hydroxide, to form an intermediate compound. The second step involves the reaction of the intermediate compound with an acid catalyst, such as hydrochloric acid, to form the desired 5-Chloro-3-(5-fluoro-2-hydroxyphenyl)benzoic acid, 95%.

properties

IUPAC Name

3-chloro-5-(5-fluoro-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-9-4-7(3-8(5-9)13(17)18)11-6-10(15)1-2-12(11)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGQDYXDCOUZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689455
Record name 5-Chloro-5'-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-65-9
Record name 5-Chloro-5'-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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